molecular formula C8H17NO3 B13634172 Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Cat. No.: B13634172
M. Wt: 175.23 g/mol
InChI Key: FOFPCMLPBGUHNI-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-2-hydroxypentanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydroxyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-2-hydroxypentanoate typically involves the esterification of the corresponding amino acid with ethanol in the presence of an acid catalyst. One common method is the reaction of 3-(aminomethyl)-2-hydroxypentanoic acid with ethanol and a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(aminomethyl)-2-hydroxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-2-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The hydroxyl and ester groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 3-(aminomethyl)-2-hydroxybutanoate
  • Ethyl 3-(aminomethyl)-2-hydroxyhexanoate
  • Methyl 3-(aminomethyl)-2-hydroxypentanoate

Comparison: this compound is unique due to its specific pentanoate backbone, which influences its chemical reactivity and biological activity. Compared to its analogs with different chain lengths or ester groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-2-hydroxypentanoate

InChI

InChI=1S/C8H17NO3/c1-3-6(5-9)7(10)8(11)12-4-2/h6-7,10H,3-5,9H2,1-2H3

InChI Key

FOFPCMLPBGUHNI-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C(=O)OCC)O

Origin of Product

United States

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